2-ethyl-4aH-quinazolin-4-one
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Overview
Description
2-ethyl-4aH-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4aH-quinazolin-4-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with ethyl glyoxalate under reflux conditions in the presence of a suitable catalyst . Another approach involves the use of isatoic anhydride, aldehydes, and ammonium acetate in a one-pot reaction with a molecular sieve-supported lanthanum catalyst .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or continuous flow processes. These methods offer advantages in terms of yield, reaction time, and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can convert it to dihydroquinazolinone derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-ethyl-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4aH-quinazolin-4-one
- 2-phenyl-4aH-quinazolin-4-one
- 2-chloromethyl-4aH-quinazolin-4-one
Uniqueness
2-ethyl-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other quinazolinone derivatives, it may offer advantages in terms of potency, selectivity, and pharmacokinetic properties .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-ethyl-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-2-9-11-8-6-4-3-5-7(8)10(13)12-9/h3-7H,2H2,1H3 |
InChI Key |
RZGWRVPPWRIHIC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C2C=CC=CC2=N1 |
Origin of Product |
United States |
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